![molecular formula C20H24N4O5S B2590676 N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 881292-93-9](/img/structure/B2590676.png)
N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a useful research compound. Its molecular formula is C20H24N4O5S and its molecular weight is 432.5. The purity is usually 95%.
BenchChem offers high-quality N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Met Kinase Inhibitor Research
- This compound has been found effective as a Met kinase inhibitor, crucial in cancer research. G. M. Schroeder et al. (2009) identified such compounds as potent Met kinase inhibitors with improved enzyme potency and kinase selectivity. They demonstrated complete tumor stasis in a Met-dependent human gastric carcinoma model following oral administration (Schroeder et al., 2009).
Anti-Inflammatory and Analgesic Agent Development
- A. Abu‐Hashem et al. (2020) synthesized novel derivatives related to N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide. These compounds were screened as COX inhibitors and showed significant analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).
Antiviral Activity
- N. Saxena et al. (1990) studied analogues of this compound for their antiviral activity. They found that certain derivatives showed activity against human cytomegalovirus and herpes simplex virus type 1 (Saxena et al., 1990).
Polymer Synthesis
- K. Choi and J. Jung (2004) used derivatives in the synthesis of new aromatic polyamides with improved thermal stability and solubility. These polymers showed potential in various industrial applications due to their enhanced thermal properties and amorphous structures (Choi & Jung, 2004).
Antifungal Activity
- F. Hanafy (2011) synthesized new pyrido[2,3-d]pyrimidine derivatives and evaluated their antifungal activities. Some synthesized compounds exhibited significant inhibition against fungal growth (Hanafy, 2011).
Novel Hybrid Compound Synthesis
- A series of novel hybrids with this compound as a component were designed by Titiksh L. Devale et al. (2017) and evaluated for their Reverse Transcriptase inhibitory activity against HIV. This represented a significant advancement in HIV treatment research (Devale et al., 2017).
Fluorophore Development
- Juan C Castillo et al. (2018) utilized derivatives for the preparation of novel functional fluorophores, demonstrating the compound's utility in developing materials with potential applications in biological and environmental detection (Castillo et al., 2018).
特性
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-6-(3-methoxypropyl)-10-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O5S/c1-13-5-3-7-24-17(13)22-18-15(20(24)26)11-16(23(18)8-4-9-29-2)19(25)21-14-6-10-30(27,28)12-14/h3,5,7,11,14H,4,6,8-10,12H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXJUGLZWJAYVDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3CCCOC)C(=O)NC4CCS(=O)(=O)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


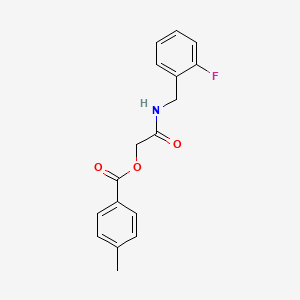
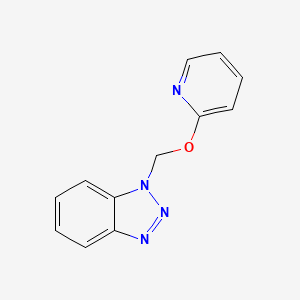
![3,3-diphenyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}propanamide](/img/structure/B2590597.png)
![2-(3-Chlorophenyl)-4-(((2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)methyl)-5-methyloxazole](/img/structure/B2590599.png)
![Ethyl 5-(2-(2,4-dichlorophenoxy)acetamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2590600.png)
![8-ethyl-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2590601.png)
![6-(2,5-Dimethylphenyl)-2-(2-ethoxyethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2590603.png)
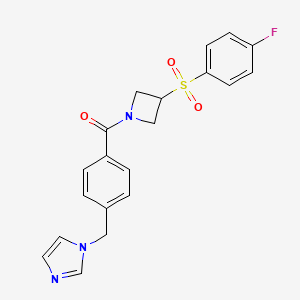

![2-[4,4-Dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetic acid](/img/structure/B2590608.png)
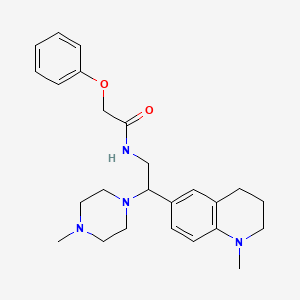
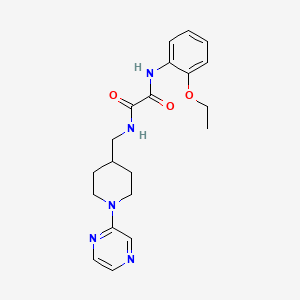
![Tert-butyl N-[2-methyl-3-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]propyl]carbamate](/img/structure/B2590615.png)